![molecular formula C20H23NO4 B1345588 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester CAS No. 62669-75-4](/img/structure/B1345588.png)

1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester

Descripción general

Descripción

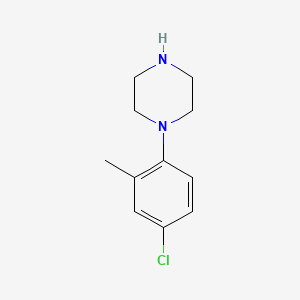

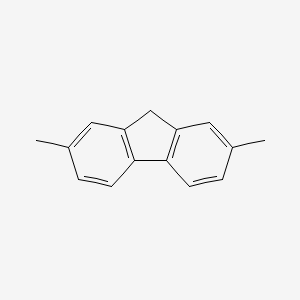

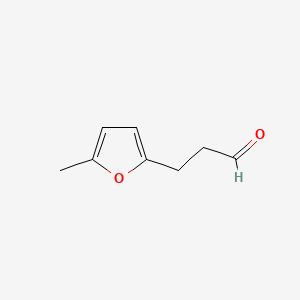

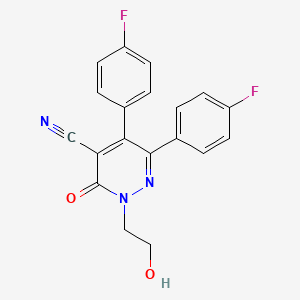

This compound, also known as Coumarin338, is a molecule that belongs to the class of coumarin derivatives . It has the molecular formula C20H23NO4 and a molecular weight of 341.4 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a benzopyrano[6,7,8-ij]quinolizine ring system, which is part of the larger class of compounds known as coumarins . The compound also contains a carboxylic acid ester functional group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.4 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound and could be determined through experimental testing.Aplicaciones Científicas De Investigación

Crystal Structure and Chemical Properties

- The compound exhibits a planar coumarin moiety and its crystal structure includes flattened sofa conformations in the piperidine rings. Intramolecular hydrogen bonding influences the bond lengths in the pyrone ring, impacting its chemical behavior. The crystal packing is primarily governed by van der Waals forces (Honda et al., 1996).

Fluorescence and Quenching Properties

- The compound demonstrates notable fluorescence properties. Research on the quenching of fluorescence by various agents in different solvents reveals insights into the dynamic interactions and electron transfer processes involved. These findings are crucial for applications in areas such as laser dye technology and fluorescence spectroscopy (Jana et al., 2017).

Antibacterial Applications

- Some derivatives of this compound have been synthesized and tested for antibacterial activities, showing potent effects against both gram-positive and gram-negative bacteria. This highlights its potential as a template for developing new antibacterial agents (Ishikawa et al., 1989).

Synthesis and Derivatives

- Several studies focus on the synthesis of various derivatives of this compound, exploring different chemical reactions and conditions. These studies contribute to the understanding of its chemical reactivity and potential for creating diverse chemical entities for various applications (Kantminene et al., 2002).

Potential in Anti-HIV Research

- Certain derivatives of this compound have been evaluated for their inhibitory activity against HIV integrase, an enzyme critical for the HIV replication process. This suggests potential applications in anti-HIV drug development (Xu et al., 2009).

Nucleophilic Properties

- Research into the nucleophilic properties of derivatives of this compound provides insights into their chemical behavior, which can be significant for synthesizing novel compounds with specific desired properties (Farquhar et al., 1984).

Synthesis of New Heterocyclic Systems

- Studies have also been conducted on the synthesis of new heterocyclic ring systems using derivatives of this compound. This research is significant for the discovery and development of new chemical entities with potential applications in various fields of chemistry and pharmacology (Askam et al., 1970).

Mecanismo De Acción

Target of Action

Coumarin 338, like other coumarin-based compounds, primarily targets the synthesis of vitamin K , a key component in blood clotting . It also targets the GPIIb/IIIa complex on the membrane of the platelets, inhibiting platelet aggregation .

Mode of Action

Coumarin 338 inhibits the synthesis of vitamin K, thereby affecting the formation of blood clots, deep vein thrombosis, and pulmonary embolism . It also inhibits the active form of the GPIIb/IIIa complex on the platelets, thus preventing platelet aggregation .

Biochemical Pathways

Coumarins, including Coumarin 338, originate from the phenylpropanoid pathway in plants . They contribute to various processes such as defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation . The biosynthesis of coumarins involves ortho-hydroxylation of hydroxycinnamic acids, a pivotal step that has received insufficient attention in the literature .

Pharmacokinetics

Coumarins in general are known to have a significant impact on theADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Result of Action

The result of Coumarin 338’s action is the inhibition of blood clot formation and platelet aggregation . This makes it a potential candidate for the development of novel anticancer drugs . It also exhibits fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .

Action Environment

The action, efficacy, and stability of Coumarin 338 can be influenced by various environmental factors. For instance, the fluorescence behavior of coumarins can be influenced by the microenvironment’s polarity and pH

Propiedades

IUPAC Name |

tert-butyl 4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(23)15-11-13-10-12-6-4-8-21-9-5-7-14(16(12)21)17(13)24-18(15)22/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHJSSYQUYNTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=CC3=C4C(=C2OC1=O)CCCN4CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069622 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62669-75-4 | |

| Record name | 1,1-Dimethylethyl 2,3,6,7-tetrahydro-11-oxo-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62669-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,5H,11H-(1)Benzopyrano(6,7,8-ij)quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2,3,6,7-tetrahydro-11-oxo-7H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizine-10-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1345515.png)